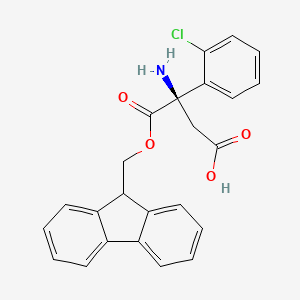
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an amino group, a chlorophenyl group, and a fluorenylmethoxy group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethoxy Group: The fluorenylmethoxy group can be introduced through a nucleophilic substitution reaction using fluorenylmethanol and an appropriate leaving group.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.
Amino Group Addition: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.
Final Coupling: The final coupling step involves the formation of the oxobutanoic acid moiety through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the molecular basis of biological activity.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorophenyl and fluorenylmethoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-3-(2-bromophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a bromine atom instead of chlorine.
(3R)-3-amino-3-(2-fluorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a fluorine atom instead of chlorine.
(3R)-3-amino-3-(2-methylphenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H20ClNO4 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-20(21)24(26,13-22(27)28)23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14,26H2,(H,27,28)/t24-/m1/s1 |
Clé InChI |
IRTQLMJXEQLNJR-XMMPIXPASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@](CC(=O)O)(C4=CC=CC=C4Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)(C4=CC=CC=C4Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


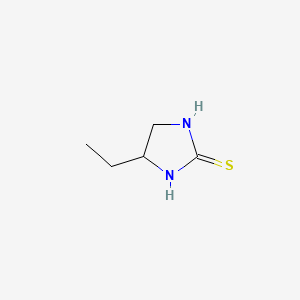


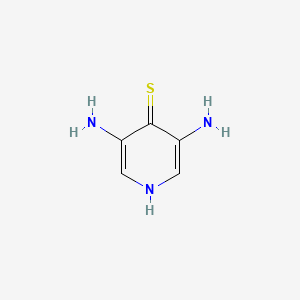

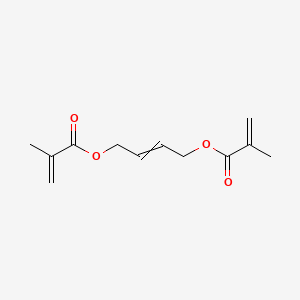
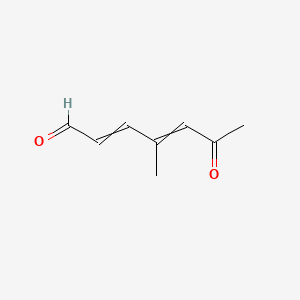
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
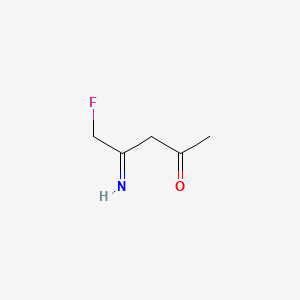
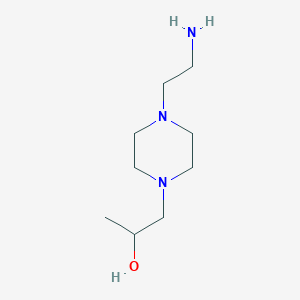

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)

